N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide: is a compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-2-carboxylic acid with 4-chloro-7-nitrobenzofurazan under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets glutathione S-transferases (GSTs), a family of enzymes involved in detoxification processes.
Pathways Involved: By inhibiting GSTs, the compound disrupts the detoxification process, leading to the accumulation of toxic substances and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Another benzoxadiazole derivative with potent anticancer activity.
N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-N’-(2-phenylindole-3-acetyl)hexamethylene-diamine: A compound used as a fluorescent probe for specific receptors.
Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide stands out due to its unique combination of a benzoxadiazole ring and a thiophene moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring strong fluorescence and specific interactions with biological targets .
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(9-5-2-6-17-9)12-7-3-1-4-8-10(7)14-16-13-8/h1-6H,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZRZFYZCXMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.